molecular formula C24H20N4O3 B10904581 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-nitrobenzohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-nitrobenzohydrazide

Cat. No.: B10904581
M. Wt: 412.4 g/mol
InChI Key: CUIHNAHGASTNAY-MFKUBSTISA-N
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Description

N’~1~-[(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can be achieved through a multi-step process involving the following key steps:

    Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indole derivatives.

    N-Alkylation: The indole derivative is then subjected to N-alkylation using alkyl halides.

    Condensation Reaction: The final step involves the condensation of the N-alkylated indole with a nitrobenzohydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the benzyl group could yield a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its combination of a benzyl group, a nitro group, and a hydrazide moiety

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C24H20N4O3/c1-17-21(15-25-26-24(29)20-12-6-8-14-23(20)28(30)31)19-11-5-7-13-22(19)27(17)16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,29)/b25-15+

InChI Key

CUIHNAHGASTNAY-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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